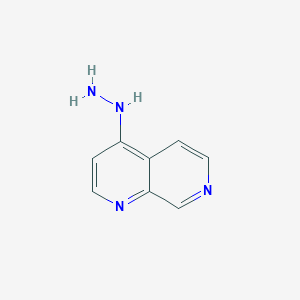

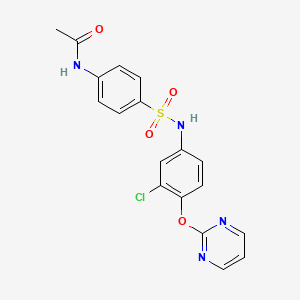

8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide” is a derivative of quinoline . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of numerous research studies . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular formula of “8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide” is C17H12ClN5O2 . It has an average mass of 353.763 Da and a monoisotopic mass of 353.067963 Da .Chemical Reactions Analysis

Quinoline derivatives, including “8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide”, have been known to exhibit important biological activities . They have been used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .科学的研究の応用

- 8-Cl-HQ has been investigated for its antiviral potential. With the ongoing search for drugs to treat COVID-19 patients and develop vaccines, this compound’s promising antiviral activity is noteworthy .

- 8-Cl-HQ serves as a substrate for transition-metal-free C–H arylation reactions. Specifically:

- Compounds containing the 8-HQ nucleus (which includes 8-Cl-HQ ) exhibit diverse biological effects:

- Similar to other quinoline congeners, 8-Cl-HQ has ecological implications:

Drug Discovery and Antiviral Activity

Transition-Metal-Free C–H Arylation

Biological Activities

Ecological Effects and Environmental Transport

Substituent Tolerance

作用機序

将来の方向性

Compounds containing the 8-hydroxyquinoline (8-HQ) moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer . Therefore, future research could focus on the development of new quinoline derivatives with improved therapeutic effects and lesser side effects.

特性

IUPAC Name |

8-chloro-4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-13-5-1-4-11-14(13)19-9-12(15(11)21)16(22)20-8-10-3-2-6-18-7-10/h1-7,9H,8H2,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQQUPYQVYHUNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NCC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2396351.png)

![1-Benzhydryl-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396356.png)

![[(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methyl]amine hydrochloride](/img/structure/B2396357.png)

![(4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2396358.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2396360.png)

![3-[(4-bromophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one](/img/structure/B2396361.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2396370.png)

![2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2396372.png)